molecular formula C10H16N2O3 B2472184 Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate CAS No. 2580228-82-4

Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate

Cat. No.: B2472184
CAS No.: 2580228-82-4
M. Wt: 212.249
InChI Key: ALIIDKGFEFARRS-UHFFFAOYSA-N
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Description

Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 2580228-82-4 . It has a molecular weight of 212.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7-8,13H,4-5H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

  • Building Block for Amino Alcohols and Polyamines : This compound has been synthesized as a potential building block for amino alcohols and polyamines. The synthesis involves acid-catalyzed hydrolysis and glycol cleavage processes (Jähnisch, 1997).

  • Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : It has been used in the synthesis of enantiopure azetidine-2-carboxylic acid analogs with various heteroatomic side chains, which are tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

  • Potential Antimicrobial Agents : Research includes the synthesis of substituted phenyl azetidines as potential antimicrobial agents, using a method that involves the tert-butyl group (Doraswamy & Ramana, 2013).

  • Synthesis of Bifunctional Compounds : The compound has been used in the efficient synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for further selective derivation on azetidine and cyclobutane rings (Meyers et al., 2009).

  • Structural Modification for Synthesis : The tert-butyl ester of a specific cepham derivative was synthesized and structurally modified, showing its utility in the synthesis of complex molecules (Vorona et al., 2007).

  • Ring-Closing Iodoamination : It has been involved in the ring-closing iodoamination process for the synthesis of alkaloids such as (+)-pseudococaine, demonstrating its role in complex organic reactions (Brock et al., 2012).

  • Diels-Alder Reactions : This compound has been used in the preparation and Diels-Alder reaction of a 2-amido substituted furan, showing its applicability in cycloaddition reactions (Padwa et al., 2003).

  • Two-Carbon Ring Expansion : It's also involved in the base-catalyzed ring opening of azetidine-2-ones, leading to the formation of glutarimides (Cabell & McMurray, 2002).

  • Carboxamidation and Aromatisation of Aryl Isonitriles : The tert-butyl group has been utilized in the sequential carboxamidation and aromatisation of isonitriles, forming phenanthridine 6-carboxamides (Feng et al., 2014).

  • Hydroformylation of Oxazoline Derivatives : The compound has been used in the hydroformylation of oxazoline derivatives, producing intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Properties

IUPAC Name

tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7-8,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIIDKGFEFARRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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